2,4-diethyl 3-methyl-5-(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 3-methyl-5-(2-{8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of 2,4-diethyl 3-methyl-5-(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diethyl and methyl groups: Alkylation reactions using suitable alkyl halides in the presence of a strong base.
Attachment of the thia-diazatricyclo moiety: This step may involve nucleophilic substitution reactions where the thiophene ring reacts with a precursor containing the thia-diazatricyclo structure.
Formation of the acetamido linkage: This can be accomplished through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,4-diethyl 3-methyl-5-(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization with different substituents.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound may find use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which 2,4-diethyl 3-methyl-5-(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thia-diazatricyclo moiety could play a crucial role in these interactions, potentially inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and molecules containing the thia-diazatricyclo structure. Compared to these compounds, 2,4-diethyl 3-methyl-5-(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which may confer distinct electronic and steric properties. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S3/c1-4-30-22(28)16-12(3)18(23(29)31-5-2)34-21(16)26-15(27)10-32-19-17-13-8-6-7-9-14(13)33-20(17)25-11-24-19/h11H,4-10H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPAMIPZTVOFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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